molecular formula C17H19N5O3 B12183948 2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12183948
M. Wt: 341.4 g/mol
InChI Key: MIFRJWMOXJXNJJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic small molecule featuring a strategic hybridization of two privileged pharmacophores: a 4-methoxy-substituted indole ring and a 1,2,4-triazole scaffold incorporating a tetrahydrofuran moiety. This molecular architecture is designed for exploratory research in oncology and neurodegenerative diseases. The indole ring system is a prevalent structural component in numerous biologically active compounds and is extensively investigated for its potent antiproliferative activities, often through mechanisms such as the inhibition of tubulin polymerization . Concurrently, the 1,2,4-triazole ring is a versatile scaffold known for its ability to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a significant structure in the development of potential therapeutic agents for Alzheimer's disease . The integration of these fragments into a single molecule positions this acetamide derivative as a promising candidate for multidisciplinary research, particularly for scientists investigating novel microtubule-targeting agents or multi-target directed ligands for neurodegenerative conditions. As a chemical hybrid, its research value lies in the exploration of potential synergistic effects and its capacity to interact with multiple biological targets. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans. All information presented is for research guidance only and is not intended to imply a confirmed biological activity for this specific compound.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C17H19N5O3/c1-24-13-5-2-4-12-11(13)7-8-22(12)10-15(23)18-17-19-16(20-21-17)14-6-3-9-25-14/h2,4-5,7-8,14H,3,6,9-10H2,1H3,(H2,18,19,20,21,23)

InChI Key

MIFRJWMOXJXNJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NNC(=N3)C4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the triazole ring can produce various triazoline derivatives .

Scientific Research Applications

2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets in biological systems. The indole and triazole rings are known to interact with enzymes and receptors, potentially modulating their activity. The compound may also affect signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Indole Modifications: The target compound’s 4-methoxyindole contrasts with 5-substituted indoles (e.g., 5-F, 5-OCH₃, 5-NO₂) in analogs .
  • Triazole Functionalization : The tetrahydrofuran-2-yl group in the target differs from chlorophenyl (11k) or sulfanyl-linked triazoles (19), which may alter solubility and steric interactions .
  • Thermal Stability : Analogous 1,2,4-triazole-indole hybrids exhibit high melting points (>300°C), suggesting the target may share similar thermal stability .

Anticancer Activity

1,2,4-Triazole-indolinones (e.g., 11i–l) demonstrate potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range. The hydrazinecarbonyl linker and halogen substituents (Cl, Br) enhance binding affinity to kinase domains . While the target lacks a hydrazine moiety, its tetrahydrofuran group may confer improved metabolic stability compared to halogenated analogs.

Antimicrobial Activity

Thioacetamide-triazoles (e.g., compounds 38, 39) show MIC values of 8–64 µg/mL against E. coli, with fluorobenzyl groups enhancing lipophilicity and membrane penetration . The target’s methoxyindole and tetrahydrofuran groups may reduce antimicrobial efficacy compared to sulfanyl or halogenated derivatives.

Anti-inflammatory/Anti-exudative Activity

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg). Substituents like nitro or methoxy on the phenyl ring enhance potency . The target’s tetrahydrofanyl group could mimic furan’s electronic effects but requires empirical validation.

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide , with CAS number 1435905-66-0 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O3C_{17}H_{19}N_{5}O_{3}, with a molecular weight of 341.4 g/mol . The structure incorporates an indole moiety and a triazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₉N₅O₃
Molecular Weight341.4 g/mol
CAS Number1435905-66-0

Anticancer Activity

Recent studies have indicated that compounds containing indole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

A comparative study demonstrated that related compounds exhibited IC50 values ranging from 0.003 to 92.4 µM against different cancer cell lines, suggesting that structural modifications can enhance their potency .

Antimicrobial Properties

The presence of both indole and triazole rings in the structure is linked to antimicrobial activity. Research indicates that compounds with these features often inhibit bacterial growth through interference with essential metabolic pathways. For example, studies on similar triazole derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : The interaction with cellular receptors can alter signaling cascades that lead to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The disruption of bacterial cell walls and interference with DNA replication processes are common mechanisms for antimicrobial activity.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Indole Derivatives : A study evaluated a series of indole-based compounds, revealing that modifications at the 4-position significantly enhanced anticancer activity against human cervical carcinoma cells (HeLa) with IC50 values as low as 2.76 µM .
  • Triazole Compounds Against Bacteria : Research on triazole derivatives showed effective inhibition against multiple bacterial strains, highlighting their potential as new antimicrobial agents .

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